2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride
Overview
Description
“2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C9H7Cl3O2 and a molecular weight of 253.51 . It is also known by its synonyms, which include “(2,4-DICHLORO-6-METHYL-PHENOXY)-ACETYL CHLORIDE” and "Acetyl chloride, 2-(2,4-dichloro-6-methylphenoxy)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two chlorine atoms, a methyl group, and an acetyl chloride group attached through an oxygen atom .Physical and Chemical Properties Analysis
“this compound” has physical and chemical properties typical of acetyl chloride compounds. It has a molecular weight of 253.51 . More specific information about its melting point, boiling point, density, and other physical properties was not found in the available resources.Safety and Hazards
Acetyl chloride compounds, including “2-(2,4-Dichloro-6-methylphenoxy)acetyl chloride”, are typically hazardous. They are highly flammable and can cause severe skin burns and eye damage . They should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Future Directions
Properties
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISYZGQISKMLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395310 | |
Record name | 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585518-43-0 | |
Record name | 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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